3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Overview
Description
3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C26H23F4N5O and its molecular weight is 497.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research into heterocyclic compounds, including 1,2,4-triazole and 1,3,4-oxadiazole derivatives, highlights their synthesis and potential in various fields due to their complex structures and promising biological activities. The compound is closely related to these derivatives, which have been synthesized and characterized for their chemical and physical properties, including their ability to form stable structures and participate in further chemical reactions. These compounds' synthesis often involves multi-step processes, including the cyclization of hydrazide precursors and the construction of oxadiazole or triazole rings through condensation or cycloaddition reactions. This foundational work provides the chemical basis for exploring the compound's applications in more targeted scientific research areas (Chen et al., 2008), (Obushak et al., 2008).
Photoluminescent Properties
Specific derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, especially those substituted with fluorophenyl groups, have been explored for their luminescent properties, which are significant for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs). These compounds demonstrate potential as electroluminescent materials, where their electron-transporting abilities and photophysical properties can be finely tuned for use in electronic displays and lighting technologies. The introduction of fluorophenyl and trifluoromethyl groups significantly alters these compounds' optical and electrochemical properties, enhancing their suitability for these applications (Chen & Chen, 2004), (Jin et al., 2014).
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N5O/c1-35-21(18-4-2-3-5-19(18)26(28,29)30)32-33-22(35)24-10-13-25(14-11-24,15-12-24)23-31-20(34-36-23)16-6-8-17(27)9-7-16/h2-9H,10-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKIPPLTMSQJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NC(=NO4)C5=CC=C(C=C5)F)C6=CC=CC=C6C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468043 | |
Record name | 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719272-75-0 | |
Record name | 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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